Methyl 2-(4-amino-2,6-dimethylphenyl)acetate
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Overview
Description
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylacetate, characterized by the presence of an amino group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-2,6-dimethylphenyl)acetate typically involves the esterification of 2-(4-amino-2,6-dimethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-amino-2,6-dimethylphenyl)acetic acid+methanolacid catalystMethyl 2-(4-amino-2,6-dimethylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-(4-amino-2,6-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2,6-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-nitro-2,6-dimethylphenyl)acetate: Similar structure but with a nitro group instead of an amino group.
Methyl 2-(4-hydroxy-2,6-dimethylphenyl)acetate: Contains a hydroxy group instead of an amino group.
Methyl 2-(4-chloro-2,6-dimethylphenyl)acetate: Contains a chloro group instead of an amino group.
Uniqueness
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. The amino group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-2,6-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3 |
InChI Key |
JFPNQXJLUROZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)OC)C)N |
Origin of Product |
United States |
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